5-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine
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Overview
Description
5-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom and a methyl group in its structure makes it a valuable scaffold for various chemical reactions and functionalizations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyridine with α-bromoacetophenone, followed by cyclization in the presence of a base such as potassium carbonate . Another approach involves the use of multicomponent reactions, oxidative coupling, and tandem reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in substitution reactions.
N-oxides: Oxidation reactions yield N-oxides, which have distinct chemical properties.
Dehalogenated Products: Reduction reactions can lead to the removal of the bromine atom, forming dehalogenated products.
Scientific Research Applications
5-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing novel anticancer, antiviral, and antibacterial agents.
Biological Studies: The compound is employed in studying enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Material Science: It is used in the development of luminescent materials and sensors.
Pharmaceutical Industry: The compound serves as an intermediate in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites . The compound’s ability to form hydrogen bonds and π-π interactions plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide: A similar compound with antimicrobial properties.
Imidazo[1,2-a]pyridine Derivatives: Various derivatives with different substituents exhibit a range of biological activities.
Uniqueness
5-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine is unique due to the presence of both a bromine atom and a methyl group, which enhances its reactivity and allows for diverse functionalizations. Its ability to undergo various chemical reactions and its wide range of applications in medicinal chemistry and material science make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C8H8BrN3 |
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Molecular Weight |
226.07 g/mol |
IUPAC Name |
5-bromo-2-methylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C8H8BrN3/c1-5-8(10)12-6(9)3-2-4-7(12)11-5/h2-4H,10H2,1H3 |
InChI Key |
OJJCOECEWJUJFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC=C2Br)N |
Origin of Product |
United States |
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